(4-Benzylpiperidin-1-yl)[2-(benzylsulfonyl)-5-chloropyrimidin-4-yl]methanone
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Overview
Description
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a pyrimidine core. Its molecular formula is C23H24ClN3O2S, and it has a molecular weight of approximately 445.98 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-benzylpiperidine with a suitable carbonyl chloride to form 4-(4-benzylpiperidine-1-carbonyl) chloride. This intermediate is then reacted with 5-chloro-2-phenylmethanesulfonylpyrimidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and pyrimidine-based molecules, such as:
- 4-Benzylpiperidine-1-carbonyl chloride
- 5-Chloro-2-phenylmethanesulfonylpyrimidine
- N-(4-(4-benzylpiperidine-1-carbonyl)-1,2,3-thiadiazol-5-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide .
Uniqueness
What sets 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H24ClN3O3S |
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Molecular Weight |
470.0 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-benzylsulfonyl-5-chloropyrimidin-4-yl)methanone |
InChI |
InChI=1S/C24H24ClN3O3S/c25-21-16-26-24(32(30,31)17-20-9-5-2-6-10-20)27-22(21)23(29)28-13-11-19(12-14-28)15-18-7-3-1-4-8-18/h1-10,16,19H,11-15,17H2 |
InChI Key |
VDXLDMMHRVXVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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